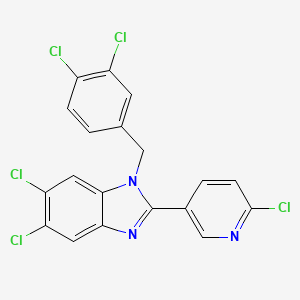
5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C19H10Cl5N3 and its molecular weight is 457.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5,6-Dichloro-2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole (CAS No. 303144-82-3) is a synthetic compound belonging to the benzimidazole family. Its molecular formula is C19H10Cl5N3 with a molecular weight of 457.57 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₀Cl₅N₃ |
| Molecular Weight | 457.57 g/mol |
| CAS Number | 303144-82-3 |
| Synonyms | Various structural derivatives |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can inhibit enzyme activity and affect DNA binding, leading to alterations in gene expression and cellular proliferation.
Antitumor Activity
Recent studies have indicated that derivatives of benzimidazole, including this compound, exhibit significant antitumor properties. For instance:
- In vitro studies have shown that compounds similar to this compound can effectively inhibit the proliferation of various cancer cell lines. Notably, one study reported IC50 values for related compounds against lung cancer cell lines A549 and HCC827 at approximately 8.78μM and 6.68μM respectively .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Microbial Assays : In tests against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, the compound demonstrated varying degrees of activity. Its minimum inhibitory concentration (MIC) for S. aureus was reported at 6.12μM, while it showed moderate activity against E. coli with an MIC of 25μM .
Case Studies and Research Findings
Several studies have focused on the biological activity of benzimidazole derivatives:
- Antiproliferative Effects : A study highlighted that compounds structurally related to this benzimidazole exhibited higher antiproliferative activity in two-dimensional (2D) assays compared to three-dimensional (3D) formats, indicating a potential for further development in cancer therapeutics .
- Selectivity in Activity : The selectivity of this compound towards specific cancer cell lines suggests it may be a candidate for targeted therapies. Compounds were tested against a range of cell lines including normal lung fibroblasts (MRC-5), showing varied responses which could be leveraged for therapeutic applications .
Propriétés
IUPAC Name |
5,6-dichloro-2-(6-chloropyridin-3-yl)-1-[(3,4-dichlorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl5N3/c20-12-3-1-10(5-13(12)21)9-27-17-7-15(23)14(22)6-16(17)26-19(27)11-2-4-18(24)25-8-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMJVIZBAVTFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C3=CC(=C(C=C3N=C2C4=CN=C(C=C4)Cl)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














